6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, with a phenyl group and a formyl group attached at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Another method involves the use of solid support catalysts such as aluminum oxide .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of functional materials, such as catalysts and adsorbents.
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-phenylimidazo[1,2-a]pyridine: Lacks the formyl group, which may affect its reactivity and biological activity.
2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
Uniqueness
6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its formyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Biological Activity
6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With the molecular formula C15H12N2O and a molecular weight of 236.27 g/mol, this compound features a unique structure characterized by an imidazo and pyridine framework, which plays a critical role in its biological interactions and therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes:
- A methyl group at the 6-position of the imidazo ring.
- A phenyl group at the 2-position.
- An aldehyde functional group at the 3-position of the pyridine ring.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer potential. It has been shown to interact with biological targets involved in cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit enzymes and receptors associated with cancer pathways, leading to antiproliferative effects. For instance, compounds derived from this class have demonstrated submicromolar inhibitory activity against various tumor cell lines, indicating their potential as anticancer agents .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects. While initial studies suggest it may possess such properties, further research is necessary to elucidate the mechanisms behind these effects and confirm its therapeutic potential in treating infections.
Synthesis Methods
Multiple synthesis methods have been developed for producing this compound efficiently in laboratory settings. These methods typically involve reactions that facilitate the formation of the imidazo-pyridine structure while introducing the necessary functional groups.
In Vitro Studies
A study investigating the compound's effects on cancer cell lines revealed that it could induce cell cycle arrest and apoptosis in specific cancer types. For example, in assays involving HCC827 cells (human non-small cell lung cancer), the compound demonstrated IC50 values ranging from 0.09 μM to 0.43 μM, indicating potent activity against these cells .
Interaction Studies
Further exploration into the binding affinity of this compound with various biological targets has shown promise. Interaction studies suggest that it may effectively inhibit key enzymes involved in cancer progression, which could be pivotal for developing new therapeutic strategies targeting these pathways .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | Similar imidazo-pyridine structure; different substitution pattern | Different position of methyl group |
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde | Lacks methyl substitution; retains phenyl and aldehyde groups | No methyl group; different biological activity profile |
4-Methylquinoline | Contains a quinoline core; lacks imidazole functionality | Different ring structure; varied reactivity |
This table highlights how specific substitutions can influence biological activity and chemical properties within this chemical class.
Properties
IUPAC Name |
6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-7-8-14-16-15(12-5-3-2-4-6-12)13(10-18)17(14)9-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZURMUNTPASCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2C=O)C3=CC=CC=C3)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.